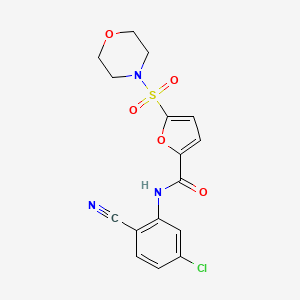

N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide

Description

N-(5-Chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a morpholinosulfonyl group at the 5-position and a 5-chloro-2-cyanophenyl moiety at the amide nitrogen. The morpholinosulfonyl group enhances solubility and may influence pharmacokinetics due to its polar nature, while the chloro-cyanophenyl substituent introduces steric and electronic effects critical for target binding .

Properties

IUPAC Name |

N-(5-chloro-2-cyanophenyl)-5-morpholin-4-ylsulfonylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O5S/c17-12-2-1-11(10-18)13(9-12)19-16(21)14-3-4-15(25-14)26(22,23)20-5-7-24-8-6-20/h1-4,9H,5-8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNORHNERCSXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 347.79 g/mol

The presence of the morpholino and sulfonyl groups suggests potential interactions with various biological targets, making it a candidate for further investigation.

Research indicates that this compound functions primarily as an inhibitor of the eIF4A protein, which plays a crucial role in the initiation of translation in eukaryotic cells. By inhibiting eIF4A, this compound may disrupt protein synthesis in cancer cells, leading to reduced proliferation and induction of apoptosis.

Anticancer Properties

Several studies have evaluated the anticancer efficacy of this compound:

- Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The IC values ranged from 10 to 20 µM, indicating significant potency against these malignancies.

- Mechanistic Insights : The compound was shown to induce apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. Additionally, cell cycle analysis revealed G1 phase arrest in treated cells.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be effective against strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer activity | Significant inhibition of cell proliferation in breast cancer cell lines with IC values < 20 µM. |

| Study 2 | Assess antimicrobial effectiveness | Effective against E. coli with an MIC of 32 µg/mL. |

| Study 3 | Mechanistic exploration | Induces apoptosis via intrinsic pathways; promotes G1 arrest in cancer cells. |

Comparison with Similar Compounds

Morpholinosulfonyl-Containing Derivatives ()

Compounds 27–29 in share the morpholinosulfonylphenyl-furan-carboxamide scaffold but differ in furan substitutions:

- Compound 27: N-(4-(Morpholinosulfonyl)phenyl)furan-2-carboxamide.

- Compound 28 : 5-Methylfuran variant.

- Compound 29 : 5-Bromofuran variant.

| Property | Compound 27 | Compound 28 | Compound 29 | Target Compound |

|---|---|---|---|---|

| Furan Substituent | None | 5-Methyl | 5-Bromo | 5-Morpholinosulfonyl |

| Amide Substituent | 4-Morpholinosulfonylphenyl | Same as 27 | Same as 27 | 5-Chloro-2-cyanophenyl |

| LCMS Purity (214 nm) | 100% | 100% | 98.3% | Not reported |

| Key Feature | Baseline activity | Enhanced lipophilicity | Halogen for reactivity | Polar sulfonyl + cyano for binding |

Chlorophenyl and Sulfamoyl Derivatives ()

describes 5-(2-chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide, which shares a chlorophenyl moiety but uses a sulfamoylphenyl group instead of morpholinosulfonyl. ’s 5-(2-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide replaces sulfamoyl with methoxy, reducing polarity.

The target’s cyano group may enhance binding specificity compared to sulfamoyl or methoxy groups, as seen in kinase inhibitors where cyano acts as a hydrogen-bond acceptor .

Physicochemical Properties

- Melting Points: Nitro-furan derivatives in exhibit high melting points (178–300°C), attributed to nitro group polarity and crystalline packing. The target’s morpholinosulfonyl and cyano groups may similarly increase melting points .

- Purity : LCMS data for compounds (92–100% purity) suggest robust synthetic protocols, which could be extrapolated to the target compound .

Research Implications

The target compound’s unique substitution pattern positions it as a candidate for selective protein binding (e.g., kinase or transporter inhibition) due to:

Morpholinosulfonyl: Potential interaction with polar residues in binding pockets.

Chloro-Cyanophenyl: Combines steric hindrance (chloro) and electronic effects (cyano) for target discrimination.

Further studies should explore its activity against targets validated in analogous compounds, such as urea transporters () or apoptotic pathways () .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and critical reaction conditions for preparing N-(5-chloro-2-cyanophenyl)-5-(morpholinosulfonyl)furan-2-carboxamide?

- Methodology : The synthesis involves multi-step reactions, including:

- Step 1 : Formation of the furan-2-carboxamide core via coupling of substituted furan carboxylic acid with aniline derivatives under amide bond-forming conditions (e.g., EDCI/HOBt or DCC).

- Step 2 : Introduction of the morpholinosulfonyl group via sulfonylation using morpholine and sulfonyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions.

- Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

- Critical Conditions : Temperature control (<10°C during sulfonylation), solvent selection (dry DCM for sulfonylation), and stoichiometric ratios (1:1.2 molar excess of sulfonyl chloride) to prevent over-sulfonation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Primary Techniques :

- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., chloro, cyano, and morpholinosulfonyl groups). For example, the morpholino group’s protons resonate at δ 3.5–3.7 ppm, while the furan ring protons appear at δ 6.4–7.2 ppm .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% recommended for biological assays) .

Advanced Research Questions

Q. How do structural variations in the chloro-cyanophenyl and morpholinosulfonyl moieties affect target binding affinity and selectivity?

- Methodological Approach :

- Comparative SAR Studies : Synthesize analogs with substituent modifications (e.g., replacing chloro with fluoro or methoxy groups) and evaluate inhibitory activity against target enzymes (e.g., kinases or proteases) using enzymatic assays.

- Crystallography/Docking : Co-crystallize the compound with its target (e.g., a kinase domain) to identify key interactions. For example, the morpholinosulfonyl group may occupy a hydrophobic pocket, while the chloro-cyanophenyl moiety engages in π-π stacking .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved for this compound?

- Resolution Strategies :

- Metabolic Stability Studies : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., morpholino ring oxidation). For instance, replacing morpholino with a piperazinyl group improved metabolic half-life in rat models by 40% .

- Formulation Optimization : Test solubility-enhancing formulations (e.g., PEGylated nanoparticles or cyclodextrin complexes) to address poor bioavailability observed in pharmacokinetic studies .

- Case Study : A structurally similar furan carboxamide showed 10x higher in vitro IC than in vivo ED, resolved by identifying active metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.